molecular formula C18H14ClNO2 B11943619 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione CAS No. 64505-56-2

2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione

Cat. No.: B11943619
CAS No.: 64505-56-2
M. Wt: 311.8 g/mol
InChI Key: IJZYXDWLIZWMQQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dimethylaniline. The reaction is usually carried out in an anhydrous environment to prevent any unwanted side reactions. The process involves the following steps:

    Mixing: 2,3-dichloro-1,4-naphthoquinone and 2,4-dimethylaniline are mixed in a suitable solvent, such as anhydrous methanol.

    Reaction: The mixture is stirred at a low temperature (around 0°C) to initiate the reaction.

    Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Isolation: After the reaction is complete, the product is isolated by concentrating the reaction mixture and extracting it with chloroform.

    Purification: The crude product is purified by recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may target specific enzymes and proteins, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
  • 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione

Uniqueness

2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione is unique due to the presence of the 2,4-dimethylanilino group, which imparts specific chemical and biological properties. This structural feature may enhance its reactivity and potential therapeutic effects compared to other similar compounds .

Properties

CAS No.

64505-56-2

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione

InChI

InChI=1S/C18H14ClNO2/c1-10-7-8-14(11(2)9-10)20-16-15(19)17(21)12-5-3-4-6-13(12)18(16)22/h3-9,20H,1-2H3

InChI Key

IJZYXDWLIZWMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C

Origin of Product

United States

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